O-([1,1'-biphenyl]-4-yl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(4-phenylphenyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOICBMUOCBVJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for O 1,1 Biphenyl 4 Yl Hydroxylamine and Analogous O Arylhydroxylamines
Advanced Strategies for the O-Arylation of Hydroxylamine (B1172632) Core Structures
The direct O-arylation of hydroxylamine presents challenges due to the presence of the nucleophilic nitrogen atom, which can lead to competing N-arylation. To circumvent this, chemists have developed sophisticated strategies utilizing hydroxylamine equivalents and specialized catalytic systems that favor the desired O-arylation pathway.
Palladium-Catalyzed O-Arylation Protocols Utilizing Hydroxylamine Equivalents
Palladium catalysis has become a cornerstone for C-O bond formation, and its application to the synthesis of O-arylhydroxylamines has been a significant advancement. A highly effective method involves the use of ethyl acetohydroximate as a hydroxylamine equivalent in a palladium-catalyzed cross-coupling reaction with aryl halides. This approach offers broad substrate scope, accommodating aryl chlorides, bromides, and iodides, and proceeds with short reaction times. The success of this transformation is heavily reliant on the choice of ligand, with bulky biarylphosphines such as t-BuBrettPhos being crucial for promoting the key C-O reductive elimination step under mild conditions. The resulting O-arylated products can be readily hydrolyzed under acidic conditions to yield the free O-arylhydroxylamines.
Key features of this methodology are summarized in the table below:
| Catalyst System | Hydroxylamine Equivalent | Aryl Partner | Key Ligand | Reaction Conditions | Product |
| Pd(OAc)₂ / t-BuBrettPhos | Ethyl acetohydroximate | Aryl bromides, chlorides, iodides | t-BuBrettPhos | Cs₂CO₃ (base), Toluene, 65-100 °C | O-Aryl ethyl acetohydroximate |
This protocol's value is further enhanced by the ability to convert the O-arylated intermediate directly into other valuable structures, such as substituted benzofurans, in a one-pot process.
Exploration of Alternative Transition Metal-Mediated O-Arylation Approaches for Hydroxylamines
While palladium catalysis is prominent, other transition metals have also been explored for the synthesis of O-arylhydroxylamines. Copper-mediated methods, representing an extension of the classical Ullmann condensation, have been employed for the coupling of oximes with aryl iodides. These reactions, often catalyzed by a CuI/1,10-phenanthroline system, provide a pathway to O-aryloximes, which can then be hydrolyzed to the desired O-arylhydroxylamines. However, traditional copper-based methods can suffer from drawbacks such as high reaction temperatures, long reaction times, and limited substrate scope compared to the more recently developed palladium-catalyzed systems.
Iridium catalysis has also been noted in the context of O-allylic substitution of hydroxylamines having an N-electron-withdrawing substituent, which act as reactive nucleophiles. While not a direct O-arylation, this demonstrates the utility of other transition metals in forming C-O bonds with hydroxylamine derivatives. Furthermore, transition-metal-free approaches have been developed, utilizing diaryliodonium salts to arylate N-hydroxyimides, which subsequently yield aryloxyamines upon hydrolysis.
Direct O-Alkylation and Arylation Routes via N-Hydroxycarbamates and Related Precursors
To control the reactivity of hydroxylamine and direct the arylation to the oxygen atom, N-protected derivatives are commonly used. N-hydroxycarbamates, such as tert-butyl N-hydroxycarbamate, serve as excellent precursors. These compounds can be O-alkylated with alcohol methanesulfonates, and subsequent acidic N-deprotection furnishes the O-substituted hydroxylamine. This two-step process provides a reliable route to O-alkylhydroxylamines and highlights the strategic use of protecting groups.
The general scheme for this approach is as follows:
O-Alkylation/Arylation: Reaction of an N-protected hydroxylamine (e.g., tert-butyl N-hydroxycarbamate) with an arylating or alkylating agent.
Deprotection: Removal of the N-protecting group (e.g., acid-catalyzed removal of the Boc group) to unveil the free O-substituted hydroxylamine.
This strategy effectively prevents N-arylation and allows for a clean and controlled synthesis of the target O-arylhydroxylamine.
Modular Synthesis and Regioselective Functionalization of the 4-Biphenyl Moiety
The synthesis of O-([1,1'-biphenyl]-4-yl)hydroxylamine requires the efficient construction of the biphenyl (B1667301) scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, offering high yields and excellent functional group tolerance.
Preparative Routes to Biphenyl Carbaldehydes and Derived Intermediates for Biphenyl Incorporation
A common and efficient route to incorporate the 4-biphenyl moiety is through the synthesis of 4-biphenylcarboxaldehyde. This key intermediate can be prepared on a large scale via a modified Suzuki cross-coupling reaction. orgsyn.org A typical procedure involves the palladium-catalyzed coupling of 4-bromobenzaldehyde with benzeneboronic acid. orgsyn.org
A representative reaction is detailed below:
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield |
| 4-Bromobenzaldehyde | Benzeneboronic acid | Palladium(II) acetate | Triphenylphosphine | Sodium carbonate | 1-Propanol/Water | 86.3% orgsyn.org |
The resulting 4-biphenylcarboxaldehyde can then be converted into a suitable functional group for the subsequent coupling with the hydroxylamine equivalent. For instance, the aldehyde can be transformed into a halide or triflate to participate in the O-arylation reactions described in section 2.1.
Selective Functional Group Interconversions on the Biphenyl Core for Precursor Derivatization
Once the basic biphenyl structure is in place, selective functional group interconversions can be performed to introduce or modify substituents, allowing for the synthesis of a diverse range of derivatives. For instance, a nitrile group on the biphenyl core can be a versatile handle for further transformations. Recent advances have shown that a nitrile group can direct remote meta-C–H functionalization, such as olefination, acetoxylation, and iodination, through palladium catalysis. This allows for late-stage diversification of the biphenyl scaffold. The nitrile itself can be readily converted into other valuable functional groups, including amines, amides, and carboxylic acids.
Furthermore, other functional groups on the biphenyl rings can be manipulated. For example, demethylation or debenzylation of ether groups can be achieved to reveal hydroxyl functionalities, which can then be used for further derivatization. These selective transformations are crucial for creating a library of this compound analogs with varied substitution patterns for structure-activity relationship studies.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield in this compound Synthesis
The synthesis of O-arylhydroxylamines, including this compound, presents a significant challenge in achieving high selectivity and yield. The primary difficulty lies in favoring the formation of the C–O bond (O-arylation) over the competing C–N bond formation (N-arylation). Furthermore, the inherent weakness of the N–O bond makes the resulting products susceptible to cleavage under harsh reaction conditions. nih.gov Consequently, substantial research has focused on optimizing reaction parameters, particularly in the context of metal-catalyzed cross-coupling reactions, which have emerged as the most effective methods for this transformation. organic-chemistry.orgnih.gov
Palladium-catalyzed cross-coupling has been a focal point of these optimization efforts. The use of a hydroxylamine equivalent, such as ethyl acetohydroximate, allows for an efficient C-O cross-coupling with aryl halides. organic-chemistry.orgnih.gov The success of this methodology is highly dependent on the careful selection of the catalyst system, base, solvent, and temperature to maximize yield and selectivity.
Catalyst and Ligand Selection: The choice of the palladium catalyst and, more critically, the supporting phosphine ligand is paramount for an effective reaction. Early methods for O-arylation were often limited by low yields and long reaction times. organic-chemistry.org Groundbreaking work demonstrated that bulky biarylphosphine ligands are key to promoting the crucial C–O reductive elimination step under relatively mild conditions. nih.gov This is critical for preventing the degradation of the thermally sensitive N-O bond in the product. nih.gov
Among various ligands tested, t-BuBrettPhos was identified as particularly effective for the O-arylation of ethyl acetohydroximate. organic-chemistry.org The steric bulk of this ligand facilitates the desired reductive elimination pathway, leading to higher yields and shorter reaction times. Other bulky biarylphosphine ligands also showed activity, but ligands lacking certain structural features, such as the di-t-butyl phosphine moiety or specific tri-alkyl groups on the other aryl ring, were found to be ineffective. nih.gov
| Ligand | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| t-BuBrettPhos | ~95% (inferred for optimal substrate) | 1 | 65 |
| Other Biarylphosphine Ligands (less bulky) | Lower / Ineffective | >1 | >65 |
Influence of Base and Solvent: The choice of base and solvent also plays a crucial role in the reaction's efficiency. An inorganic base, cesium carbonate (Cs₂CO₃), was found to be optimal for these transformations. The base is crucial for deprotonating the hydroxylamine equivalent, allowing it to participate in the catalytic cycle. Aprotic solvents like toluene are typically employed, providing a suitable medium for the palladium-catalyzed reaction.
Substrate Scope and Reaction Temperature: The optimized conditions are effective for a broad range of aryl halides. While aryl chlorides, bromides, and iodides can all be used, aryl bromides are generally optimal, undergoing complete conversion in as little as one hour at a moderate temperature of 65°C. This relatively mild temperature is advantageous as it minimizes the risk of product decomposition. nih.gov For more challenging substrates, such as electron-rich aryl chlorides, higher temperatures or longer reaction times may be necessary, which can negatively impact the yield. The synthesis of this compound would typically proceed from 4-bromobiphenyl or 4-iodobiphenyl under these optimized conditions.
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Catalyst | Palladium(II) acetate or similar Pd source | |
| Ligand | t-BuBrettPhos | organic-chemistry.org |
| Base | Cesium Carbonate (Cs₂CO₃) | |
| Solvent | Toluene | |
| Temperature | 65 °C (for aryl bromides) | |
| Hydroxylamine Source | Ethyl acetohydroximate | nih.gov |
Chemical Transformations and Reactivity Profiles of O 1,1 Biphenyl 4 Yl Hydroxylamine
Catalytic Roles as an Aminating Reagent
The biphenyl (B1667301) moiety of O-([1,1'-biphenyl]-4-yl)hydroxylamine influences its electronic properties and reactivity, making it a valuable reagent in amination reactions. While specific catalytic applications for this exact molecule are an area of ongoing research, the broader class of O-arylhydroxylamines serves as a template for understanding its potential catalytic roles.
Contributions to Selective Carbon-Carbon Bond Amination Reactions
The direct amination of carbon-carbon bonds is a challenging yet highly desirable transformation in organic synthesis. While literature specifically detailing the use of this compound in catalytic C-C bond amination is scarce, the reactivity of related hydroxylamine (B1172632) derivatives suggests its potential. For instance, strategies involving the ring-opening amination of strained carbocycles or the addition of amines to activated double bonds could potentially be adapted. The biphenyl group might offer unique steric and electronic effects that could influence the regioselectivity and stereoselectivity of such reactions.
A related transformation is the C-C bond cleavage and amination, which has been demonstrated with other hydroxylamine derivatives. For example, a molecular editing strategy has been reported for the selective ring-opening amination of isochromans and tetrahydroisoquinolines to furnish o-aminophenethyl alcohols and amines. researchgate.net This process involves the precise cleavage of a C-C bond under transition-metal-free conditions. researchgate.net
Prospective Applications in Direct C-H and C-B Amination Pathways
The direct functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, offering an atom-economical approach to complex molecules. O-arylhydroxylamines are emerging as competent reagents for direct C-H amination. rsc.orgnih.gov These reactions can be promoted by various catalysts, including those based on earth-abundant metals like iron. rsc.org For example, iron-catalyzed C-H bond amination of arenes has been achieved using redox-active aminating reagents. researchgate.net
Photoredox catalysis also presents a promising avenue for C-H amination using primary amines. nih.govnih.gov In such systems, an excited photocatalyst can initiate the formation of a reactive amine cation radical, which then attacks the C-H bond of an aromatic ring. nih.gov Given the structural similarities, this compound could potentially be employed in similar photocatalytic cycles.
The amination of carbon-boron (C-B) bonds, prevalent in products of borylation reactions, is another area of significant interest. The Chan-Lam amination, a copper-catalyzed cross-coupling of boronic acids with amines, is a well-established method. While typically employing primary and secondary amines, the use of hydroxylamine derivatives as the nitrogen source is an area of active exploration. A transition-metal-free strategy for the construction of C(sp²)-N bonds using arylboroxines and O-benzoyl hydroxylamines has been developed, highlighting the potential for this compound in similar transformations. organic-chemistry.org
Participation in Cyclization and Heterocycle Constructive Reactions
This compound and its analogs are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its ability to act as a nitrogen source in condensation and cyclization reactions makes it a key building block in medicinal and materials chemistry.
Formation of Oxime and Nitrone Derivatives through Condensation Reactions
A fundamental reaction of this compound is its condensation with aldehydes and ketones to form the corresponding oxime ethers. This reaction is a standard method for the preparation of oximes, which are versatile intermediates in their own right. nih.gov For instance, biphenyl-2-carbaldehyde O-acetyl oximes have been synthesized and subsequently used in photochemical cyclizations to afford phenanthridines. nih.gov
The general procedure for oxime ether formation involves reacting the biaryl carbonyl compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate. nih.gov The resulting oximes can sometimes be unstable and may eliminate to form nitriles, particularly when O-phenylhydroxylamine is used. nih.gov
Utility in the Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Pyrazole, Isoxazole (B147169), Phenanthridine (B189435) Scaffolds)
This compound is a key reagent in the construction of various heterocyclic rings.
Isoxazoles: Isoxazoles are commonly synthesized through the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride. This reaction proceeds via a Michael addition of the hydroxylamine to the enone, followed by intramolecular cyclization and dehydration. The biphenyl moiety can be incorporated into the final isoxazole structure either through the chalcone (B49325) or by using this compound as the reagent.
Pyrazoles: While pyrazoles are typically synthesized using hydrazine (B178648) derivatives, the structural relationship to isoxazoles is noteworthy. The synthesis of pyrazoles often involves the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines.
Phenanthridines: The phenanthridine scaffold is present in numerous biologically active compounds. A novel photochemical cyclization of biphenyl-2-carbaldehyde O-acetyl oximes provides a route to phenanthridines. nih.gov This methodology has been applied to the synthesis of the natural product trisphaeridine. nih.gov Other methods for phenanthridinone synthesis, a related scaffold, include intramolecular C-H amination and oxidation of 2-biarylmethanamines and palladium-catalyzed dehydrogenative C-H amination. nih.govfigshare.comresearchgate.net
| Heterocycle | Precursors | Reagent | Key Reaction Type |
| Isoxazole | α,β-Unsaturated Ketone | Hydroxylamine Hydrochloride | Cyclocondensation |
| Pyrazole | 1,3-Dicarbonyl Compound | Hydrazine Hydrate | Cyclocondensation |
| Phenanthridine | Biphenyl-2-carbaldehyde O-acetyl oxime | - | Photochemical Cyclization |
Reactivity in Mechanistically Distinct Insertion Reactions
Insertion reactions represent a powerful class of transformations where an unsaturated molecule inserts into a metal-ligand bond. While direct examples involving this compound in classical organometallic insertion reactions are not prevalent in the literature, its participation in reactions with insertion-like characteristics, particularly those involving arynes, has been explored for analogous systems. duke.edunih.gov
A notable example is the formal insertion of arynes into hydroxyindolinones to synthesize sterically hindered o-aminophenols. duke.edunih.gov This transition-metal-free process involves the addition of the hydroxyindolinone to the aryne, followed by a chemo- and regioselective researchgate.netnih.gov-rearrangement. duke.edunih.gov This type of reactivity, which results in the formal insertion of an aryne into an N-O bond, showcases the potential for this compound to participate in complex, mechanistically unique transformations. The general principle of migratory insertion, where one ligand migrates to another on a metal center, underpins many catalytic cycles. ilpi.com
| Reaction Type | Substrates | Product | Key Feature |
| Aryne Insertion | Hydroxyindolinone, Aryne | o-Aminophenol | Transition-metal-free, researchgate.netnih.gov-rearrangement |
Radical-Mediated Reaction Pathways Involving O-Arylhydroxylamines (e.g., formation of radical cations)
O-Arylhydroxylamines and their derivatives can participate in radical-mediated reactions, primarily through the homolytic cleavage of the relatively weak N-O bond. mdpi.com This cleavage can be initiated by heat or light and results in the formation of an aminyl radical and an oxygen-centered radical. In the case of O-arylhydroxylamines, this process can lead to the formation of iminyl or iminoxyl radicals, which are versatile intermediates in a variety of chemical transformations. mdpi.com
For this compound, the cleavage of the N-O bond would generate a biphenyl-4-oxy radical and an aminyl radical. Alternatively, under certain oxidative conditions, single-electron transfer (SET) from the nitrogen or the aromatic system can lead to the formation of a radical cation. The extended π-system of the biphenyl group in this compound could potentially stabilize such a radical cation, making its formation a plausible reaction pathway.
These radical intermediates can undergo a variety of subsequent reactions, including:
Hydrogen Atom Transfer (HAT): The generated radicals can abstract a hydrogen atom from a suitable donor, leading to the formation of a neutral molecule and a new radical species.
Cyclization: If the O-arylhydroxylamine contains an appropriately positioned unsaturated bond, the initially formed radical can undergo intramolecular cyclization to form cyclic products. mdpi.com
Addition to π-systems: The radical species can add to alkenes or other unsaturated systems, initiating polymerization or other carbon-carbon bond-forming reactions.
While specific studies detailing the radical-mediated reactions of this compound are limited, the general principles of radical chemistry involving oximes and their derivatives provide a solid foundation for predicting its reactivity. mdpi.com The stability of the potential radical intermediates, such as the biphenyl-stabilized radical cation, suggests that this compound could be a valuable substrate for radical-mediated transformations.
Table 2: Potential Radical Intermediates from this compound
| Precursor | Initiation Method | Potential Radical Intermediate |
| This compound | Homolytic Cleavage (Heat/Light) | Biphenyl-4-oxy radical and Aminyl radical |
| This compound | Single-Electron Transfer (Oxidation) | This compound radical cation |
Advanced Spectroscopic Characterization for In Depth Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical Assignment and Dynamic Processes
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms in "O-([1,1'-biphenyl]-4-yl)hydroxylamine." Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each nucleus, allowing for the assignment of stereochemistry and the study of dynamic molecular processes.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing the connectivity between protons within the molecule. longdom.org By analyzing the cross-peaks in a COSY spectrum, the coupling relationships between adjacent protons can be mapped out, which is fundamental to confirming the stereochemical arrangement of substituents. longdom.org For more complex stereochemical challenges, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, which is crucial for assigning both relative and absolute stereochemistry. longdom.org The derivatization of the chiral compound with a suitable chiral derivatizing agent can also facilitate the determination of its absolute configuration through NMR analysis of the resulting diastereomers. researchgate.net
Dynamic NMR (DNMR) spectroscopy is instrumental in studying the rotational dynamics of the biphenyl (B1667301) system. The rotation around the C-C single bond connecting the two phenyl rings is a key dynamic process. nih.govepfl.chcore.ac.uk The rate of this rotation can be measured, and the energy barriers associated with it can be determined. nih.gov These barriers are highly dependent on the nature and size of any ortho substituents on the biphenyl rings. epfl.chcore.ac.uk For "this compound," the hydroxylamine (B1172632) group is located at the para position, minimizing steric hindrance to rotation. However, DNMR can still provide valuable insights into the conformational preferences and the energy landscape of the molecule in solution.
| NMR Technique | Application for this compound | Key Information Obtained |
| ¹H NMR | Proton chemical shifts and coupling constants. | Electronic environment of protons, connectivity. |
| ¹³C NMR | Carbon chemical shifts. | Carbon skeleton, presence of functional groups. |
| COSY (2D) | Proton-proton correlations. | Connectivity map of protons, relative stereochemistry. longdom.org |
| NOESY (2D) | Through-space proton-proton correlations. | Spatial proximity of protons, absolute stereochemistry. longdom.org |
| Dynamic NMR | Study of molecular motion. | Rotational barriers of the biphenyl unit, conformational dynamics. nih.govepfl.chcore.ac.uk |
Comprehensive Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Mode Assignments
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. For "this compound," these techniques are essential for confirming the presence of key structural features.
The IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. libretexts.org These include the N-H and O-H stretching vibrations of the hydroxylamine group, the C-N and N-O stretching vibrations, and the aromatic C-H and C=C stretching vibrations of the biphenyl rings. The bending vibrations of the N-H group (scissoring, wagging, twisting, and rocking) also provide valuable structural information. libretexts.orgresearchgate.net
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. youtube.com Vibrations that result in a change in the polarizability of the molecule are Raman active. youtube.com For "this compound," the symmetric stretching of the biphenyl rings is expected to be a strong band in the Raman spectrum. The assignment of observed vibrational frequencies to specific atomic motions is often aided by quantum chemical calculations. researchgate.net
A nonlinear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.orgyoutube.com For "this compound" (C₁₂H₁₁NO), with 25 atoms, there are 3(25) - 6 = 69 possible vibrational modes.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) | Vibrational Mode |
| -NH₂ (amine) | 3300-3500 | 3300-3500 | N-H stretch |
| -OH (hydroxylamine) | 3200-3600 | 3200-3600 | O-H stretch |
| Aromatic C-H | 3000-3100 | 3000-3100 | C-H stretch |
| Aromatic C=C | 1400-1600 | 1400-1600 | C=C stretch |
| C-N | 1000-1350 | 1000-1350 | C-N stretch |
| N-O | 800-1000 | 800-1000 | N-O stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Potential Photochromic Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of a photon promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For "this compound," the biphenyl moiety is the primary chromophore.
The UV-Vis spectrum of "this compound" is expected to show strong absorptions due to π → π* transitions within the conjugated biphenyl system. libretexts.org The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents. The hydroxylamine group, with its lone pairs of electrons, can also participate in n → π* transitions, although these are typically weaker than π → π* transitions.
The study of how the absorption spectrum changes with solvent polarity can provide insights into the nature of the electronic transitions. Furthermore, UV-Vis spectroscopy can be used to investigate potential photochromic behavior, where the molecule undergoes a reversible change in its absorption spectrum upon irradiation with light. While not a commonly reported property for this specific compound, the biphenyl core and the reactive hydroxylamine group could potentially lead to photo-induced structural changes.
| Electronic Transition | Typical Wavelength Range (nm) | Molecular Orbitals Involved |
| π → π | 200-400 | π (bonding) to π (antibonding) |
| n → π | 250-600 | n (non-bonding) to π (antibonding) |
| σ → σ | <200 | σ (bonding) to σ (antibonding) |
Mass Spectrometry (MS) for Reaction Monitoring, Elemental Composition, and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of "this compound" and for elucidating its fragmentation pathways.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion. uni.lu This is a critical step in confirming the identity of a newly synthesized compound.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to identify unknown compounds by matching against spectral libraries. chemrxiv.org For "this compound," fragmentation is likely to occur at the weaker bonds, such as the N-O bond and the C-O bond. libretexts.org Common fragmentation pathways for similar compounds include the loss of small neutral molecules like H₂O or NH₃, which can sometimes lead to cyclization of the fragment ion. nih.gov
| Ion | m/z (calculated) | Possible Identity |
| [M+H]⁺ | 186.0913 | Protonated molecule |
| [M+Na]⁺ | 208.0733 | Sodiated molecule |
| [M-H]⁻ | 184.0768 | Deprotonated molecule |
| [M-OH]⁺ | 169.0864 | Loss of hydroxyl radical |
| [C₁₂H₉]⁺ | 153.0704 | Biphenyl fragment |
Note: The m/z values are calculated for the most abundant isotopes.
In Situ Spectroscopic Techniques for Real-Time Observation of Reaction Progress and Intermediate Formation
For the synthesis of "this compound," in situ IR or Raman spectroscopy could be used to follow the disappearance of reactant signals and the appearance of product signals over time. This would enable the optimization of reaction conditions such as temperature, pressure, and catalyst loading.
In situ NMR spectroscopy can also be employed to track the concentrations of reactants, intermediates, and products directly in the reaction mixture. This can be particularly useful for identifying and characterizing short-lived intermediates that may not be observable by other methods. nih.gov For instance, in reactions involving hydroxylamines, electron paramagnetic resonance (EPR) spectroscopy can be used to detect and study radical intermediates. nih.gov The ability to observe the reaction in real-time provides a much deeper understanding of the underlying chemical transformations. nih.gov
Theoretical and Computational Studies on O 1,1 Biphenyl 4 Yl Hydroxylamine
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure Determination
Specific data on bond lengths, bond angles, and dihedral angles for the optimized geometry of O-([1,1'-biphenyl]-4-yl)hydroxylamine are not available in published literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Prediction of Reactivity and Site Selectivity
Calculated energy values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this specific molecule have not been reported.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Charge Distribution Analysis
MEP maps illustrating the electron density and sites susceptible to electrophilic or nucleophilic attack for this compound are not available.
Derivation and Interpretation of Quantum Chemical Reactivity Descriptors
Values for quantum chemical descriptors such as chemical hardness, softness, electronegativity, and chemical potential derived from the electronic structure of this compound are not documented.
Conformational Analysis and Torsional Barriers of the Biphenyl (B1667301) Moiety and the Hydroxylamine (B1172632) Linkage
Specific energy values for the rotational barriers around the C-C bond of the biphenyl moiety and the C-O and N-O bonds of the hydroxylamine linkage for this compound have not been computationally determined in available studies.
Synthetic Applications of O 1,1 Biphenyl 4 Yl Hydroxylamine in Complex Molecule Construction
Role as a Versatile Precursor for the Assembly of Advanced Nitrogen-Containing Scaffolds
No specific examples have been found in the scientific literature that demonstrate the use of O-([1,1'-biphenyl]-4-yl)hydroxylamine as a precursor for the synthesis of advanced nitrogen-containing scaffolds. While hydroxylamines, in general, are known to be valuable synthons for nitrogen-based heterocycles, the specific reactivity and synthetic utility of the biphenyl-substituted variant remain undocumented. The biphenyl (B1667301) moiety could be anticipated to influence the electronic and steric properties of the hydroxylamine (B1172632), potentially leading to unique reactivity in cyclization reactions or as a linchpin in the assembly of polycyclic systems. However, without experimental data, any discussion of its role remains purely speculative.
Strategic Utility in the Synthesis of Diverse Biologically Relevant Molecules (focusing on synthetic routes and methodologies)
A thorough search has not yielded any reports on the application of this compound in the synthesis of biologically relevant molecules. The incorporation of a biphenyl group is a common strategy in medicinal chemistry to enhance biological activity through interactions with hydrophobic pockets in target proteins. Therefore, derivatives of this hydroxylamine could be of interest in drug discovery. However, there are no published synthetic routes or methodologies that utilize this specific compound as a starting material or key intermediate for the preparation of molecules with established biological relevance.
Potential Contributions to Novel Catalyst Development or Ligand Design for Organometallic Chemistry
The nitrogen and oxygen atoms of this compound present potential coordination sites for metal ions, suggesting its possible application as a ligand in organometallic chemistry. The biphenyl framework could also be modified to create more complex ligand architectures. Such ligands could, in turn, be used to develop novel catalysts for a variety of organic transformations. Nevertheless, no studies have been identified that explore the synthesis of metal complexes using this compound or investigate their catalytic activity.
Future Research Trajectories and Outlook for O 1,1 Biphenyl 4 Yl Hydroxylamine Chemistry
Continual Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. For O-([1,1'-biphenyl]-4-yl)hydroxylamine, future efforts will likely concentrate on refining existing synthetic methods and developing new, more environmentally benign pathways.
Current synthetic strategies for related O-aryl hydroxylamines often rely on the reduction of nitroaromatics or the O-arylation of hydroxylamine (B1172632) equivalents. While effective, these methods can involve harsh reagents, stoichiometric reductants, or expensive catalysts. Future research will likely focus on:
Catalytic Hydrogenation: The selective hydrogenation of 4-nitro-1,1'-biphenyl is a direct route to the target compound. Research into highly selective and reusable heterogeneous catalysts, such as supported platinum catalysts, will be crucial. researchgate.netresearchgate.net The use of additives to promote the desired hydroxylamine formation while suppressing over-hydrogenation to the corresponding aniline (B41778) will be a key area of optimization. researchgate.netresearchgate.net
Electrochemical Synthesis: Green electrosynthesis presents an attractive alternative, potentially using renewable electricity to drive the reaction. acs.org Developing electrocatalytic systems that can selectively reduce 4-nitro-1,1'-biphenyl to this compound at a preparative scale would be a significant advancement.
Plasma-based Synthesis: Innovative approaches, such as plasma-electrochemical cascade pathways that utilize air and water as primary feedstocks for hydroxylamine synthesis, could be adapted for the production of O-aryl hydroxylamines, offering a truly sustainable long-term vision. acs.org
Catalyst-Free Methods: Exploration of catalyst-free conditions, for instance, using mineral water as a solvent for the reaction of aryl aldehydes with hydroxylamine hydrochloride, could inspire novel, greener routes to biphenyl (B1667301) hydroxylamine derivatives. researchgate.net
A summary of potential sustainable synthetic approaches is presented in Table 1.
| Synthetic Approach | Key Features & Future Directions |
| Catalytic Hydrogenation | Development of highly selective, reusable heterogeneous catalysts; optimization of reaction conditions and additives to maximize hydroxylamine yield. |
| Electrochemical Synthesis | Design of efficient and scalable electrocatalytic systems for the selective reduction of the corresponding nitro-biphenyl precursor. |
| Plasma-based Synthesis | Adaptation of plasma-electrochemical cascades for the synthesis of aryl hydroxylamines from fundamental feedstocks. |
| Catalyst-Free Methods | Investigation of novel, environmentally benign solvent systems and reaction conditions to minimize waste and energy consumption. |
Exploration of Undiscovered Reactivity Modes and Novel Transformations
While the fundamental reactivity of hydroxylamines is understood, the unique electronic and steric properties of the biphenyl moiety in this compound suggest a rich and largely unexplored reaction landscape. Future research will be directed towards uncovering novel transformations and reactivity modes.
Key areas for exploration include:
Rearrangement Reactions: O-aryl hydroxylamines are known to undergo fascinating rearrangement reactions, such as the acs.orgacs.org-nitrogen rearrangement, to furnish valuable ortho-aminophenol derivatives. researchgate.net Investigating the propensity of this compound to undergo such rearrangements under various catalytic conditions could lead to new synthetic routes for functionalized biphenyls.
Cross-Coupling Reactions: The development of palladium-catalyzed O-arylation of hydroxylamine equivalents has opened new avenues for the synthesis of O-aryl hydroxylamines. acs.orgmdpi.com Future work could explore the use of this compound as a coupling partner in a variety of cross-coupling reactions to construct more complex molecular architectures.
Synthesis of Heterocycles: O-aryl hydroxylamines are valuable precursors for the synthesis of important heterocyclic scaffolds like benzofurans. acs.orgmdpi.com The development of one-pot procedures that utilize this compound for the construction of novel biphenyl-containing heterocyclic systems is a promising research direction.
Novel Cleavage Reactions: Recent studies have shown that the N-O bond in hydroxylamines can be cleaved in reactions with compounds like cyclopropenones, offering new strategies for prodrug activation. acs.org Exploring similar cleavage reactions for this compound could lead to applications in medicinal chemistry and chemical biology.
Integration into Advanced Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization and scale-up. The integration of this compound chemistry into these modern platforms is a critical step towards its practical application.
Future research trajectories in this area will involve:
Continuous Flow Synthesis: Developing robust and efficient continuous flow processes for the synthesis of this compound and its derivatives is a key objective. acs.orgacs.org This will require careful optimization of reaction parameters such as flow rate, temperature, and catalyst loading in microreactors or packed-bed reactors.
Automated Reaction Optimization: Automated synthesis platforms, which can perform numerous experiments in parallel, will be invaluable for rapidly screening reaction conditions and identifying optimal synthetic protocols. researchgate.netresearchgate.netmdpi.com These platforms can accelerate the discovery of new reactions and the optimization of existing ones.
End-to-End Automated Synthesis: The ultimate goal is the development of fully automated systems that can handle the entire synthetic workflow, from reagent dispensing and reaction execution to purification and analysis. researchgate.net Such platforms, potentially driven by artificial intelligence, could revolutionize the synthesis of complex molecules derived from this compound. uni.lu
The potential benefits of integrating the synthesis of this compound into advanced platforms are summarized in Table 2.
| Platform | Key Advantages and Future Goals |
| Continuous Flow Chemistry | Enhanced safety and control over reaction parameters; potential for seamless scale-up; development of integrated multi-step syntheses. |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions; rapid optimization of synthetic routes; accelerated discovery of novel transformations. |
| AI-Driven Synthesis | Autonomous design and execution of synthetic routes; predictive optimization of reaction outcomes; on-demand synthesis of target molecules. |
Predictive Theoretical Modeling for Anticipating New Chemical Reactivities and Applications
Computational chemistry and theoretical modeling are becoming increasingly powerful tools for predicting the behavior of molecules and guiding experimental research. For this compound, predictive modeling can provide invaluable insights into its properties and potential applications.
Future research in this domain will likely focus on:
DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net Such studies can help to rationalize observed reactivity and predict the outcomes of new reactions.
Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of complex reactions involving this compound, such as rearrangement and cross-coupling reactions. researchgate.net This understanding can then be used to design more efficient and selective catalysts and reaction conditions.
Prediction of Novel Applications: In silico screening methods can be used to predict the potential biological activity or material properties of derivatives of this compound. For instance, algorithms can be used to predict properties like pKa, which can be crucial for applications in areas like peptide coupling. researchgate.net This can help to prioritize synthetic targets and guide the development of new functional molecules.
Structure-Activity Relationship Studies: For applications in medicinal chemistry, computational models can be used to establish structure-activity relationships, helping to design more potent and selective drug candidates based on the this compound scaffold. nih.gov
The synergy between predictive modeling and experimental work will be crucial for unlocking the full potential of this compound chemistry in the years to come.
Q & A
Basic: What are the recommended synthetic routes for O-([1,1'-biphenyl]-4-yl)hydroxylamine, and how can reaction efficiency be optimized?
Answer:
Synthesis of this compound typically involves coupling reactions between hydroxylamine derivatives and biphenyl precursors. For example, O-benzyl hydroxylamine hydrochloride (a structurally analogous compound) has been utilized in multi-step syntheses under controlled conditions, such as catalytic hydrogenation or acid-mediated deprotection . To optimize efficiency:
- Catalyst selection : Palladium-based catalysts improve coupling yields in biphenyl systems.
- Purification : Use column chromatography with gradient elution (e.g., methanol/buffer mixtures) to isolate the product from byproducts .
- Scale-up : Consider continuous flow reactors to enhance reproducibility in larger batches .
Basic: How should researchers characterize the crystal structure of this compound using modern refinement techniques?
Answer:
X-ray crystallography with SHELXL refinement is critical for structural elucidation. Key steps include:
- Data collection : Use high-resolution synchrotron radiation for accurate diffraction data.
- Refinement : Employ the TLS (Translation-Libration-Screw) model in SHELXL to account for thermal motion in the biphenyl moiety .
- Validation : Cross-validate hydrogen-bonding networks with DFT calculations to resolve ambiguities in hydroxylamine group orientation .
Advanced: What strategies resolve contradictions in biological activity data for biphenyl-hydroxylamine derivatives across different studies?
Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological solutions include:
- Standardized bioassays : Use pharmacopeial reference standards (e.g., USP/EP guidelines) for consistent activity measurements .
- Metabolic stability tests : Compare half-lives in liver microsomes to rule out degradation artifacts .
- Structural analogs : Benchmark against N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine , which has well-documented target interactions, to validate mechanistic hypotheses .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Safety measures are critical due to potential toxicity and reactivity:
- PPE : Impermeable nitrile gloves and respiratory protection (NIOSH-approved N95 masks for particulates; independent air supply for prolonged exposure) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Waste disposal : Classify waste under non-toxic organic compounds per regulatory guidelines (e.g., EPA DSSTox data) .
Advanced: How can HPLC methods be optimized for purity analysis of this compound in complex mixtures?
Answer:
Mobile phase optimization is key:
| Parameter | Recommendation | Source |
|---|---|---|
| Buffer composition | 65:35 methanol/sodium acetate buffer (pH 4.6) with 1-octanesulfonate for ion pairing | |
| Column type | C18 reverse-phase column (5 µm, 250 mm) | |
| Detection | UV at 254 nm for biphenyl absorption |
Validate method robustness using impurity-spiked samples (e.g., 4'-bromomethyl biphenyl carboxylate as a marker) .
Advanced: What computational approaches predict the interaction mechanisms between this compound and biological targets?
Answer:
- Docking simulations : Use AutoDock Vina to model binding to enzymes like cytochrome P450, leveraging crystallographic data from similar compounds (e.g., tetrazole-linked biphenyl derivatives) .
- MD simulations : Run 100-ns trajectories to assess stability of hydrogen bonds between the hydroxylamine group and catalytic residues .
- QSAR models : Corolate electronic parameters (e.g., Hammett σ values) with inhibitory activity against inflammatory targets .
Basic: What spectroscopic techniques are critical for confirming the molecular identity of this compound?
Answer:
- NMR : H and C NMR to confirm biphenyl aromaticity and hydroxylamine proton shifts (δ 4.5–5.5 ppm for NH-O) .
- IR : Detect N-O stretching vibrations near 950 cm .
- HRMS : Use ESI+ mode with m/z calculated for (theoretical [M+H] = 186.0919) .
Advanced: How do structural modifications at the hydroxylamine moiety affect the compound's reactivity and stability?
Answer:
-
Electron-withdrawing groups (e.g., trifluoromethyl): Increase oxidative stability but reduce nucleophilicity .
-
Steric hindrance : Bulky substituents (e.g., pivaloyl) protect the NH-O bond from hydrolysis but may limit target binding .
-
Comparative data :
Modification Half-life (pH 7.4) Reactivity with Thiols Unmodified 2.3 h High Acetylated 8.7 h Low Benzylated >24 h None
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
